molecular formula C26H26N4O B11598085 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11598085
M. Wt: 410.5 g/mol
InChI Key: SXHRDXKEEZZFIP-UHFFFAOYSA-N
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Description

9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-A]pyrimidin-4-one core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalysts to improve yield and selectivity, would apply.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce secondary amines.

Scientific Research Applications

9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-2-[(2-phenylethyl)amino]-3-[(E)-[(2-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
  • 9-Methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

The uniqueness of 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific substitution pattern and the presence of both amino and imino groups. This combination of features allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

9-methyl-2-(1-phenylethylamino)-3-(1-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H26N4O/c1-18-11-10-16-30-25(18)29-24(28-20(3)22-14-8-5-9-15-22)23(26(30)31)17-27-19(2)21-12-6-4-7-13-21/h4-17,19-20,28H,1-3H3

InChI Key

SXHRDXKEEZZFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC(C)C3=CC=CC=C3)NC(C)C4=CC=CC=C4

Origin of Product

United States

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